molecular formula C7H7NOS B109166 3-Hydroxythiobenzamide CAS No. 104317-54-6

3-Hydroxythiobenzamide

Cat. No. B109166
M. Wt: 153.2 g/mol
InChI Key: IDIHGRWUQGTNKS-UHFFFAOYSA-N
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Description

3-Hydroxythiobenzamide, also known by its CAS Number 104317-54-6, is a compound with the molecular formula C7H7NOS . It has a molecular weight of 153.2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Hydroxythiobenzamide is 1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H, (H2,8,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur in the compound.


Physical And Chemical Properties Analysis

3-Hydroxythiobenzamide is a solid compound . It has a molecular weight of 153.2 . The compound’s IUPAC name is 3-hydroxybenzenecarbothioamide .

Scientific Research Applications

Molecular Structure and Vibrational Spectral Analysis

3-Hydroxythiobenzamide (HTB) has been studied for its molecular structure and vibrational spectral properties. Advanced techniques like FTIR and FT-Raman spectroscopy have been utilized to record its spectra. The molecular geometry, harmonic vibrational frequencies, and bonding features of HTB in its ground state have been calculated, offering insights into its stability and electronic properties. These studies have highlighted the importance of 3-Hydroxythiobenzamide in understanding intramolecular charge transfer and its potential applications in fields like material science and molecular electronics (Sambathkumar, 2015).

Cardioprotective Properties

Research has also delved into the cardioprotective properties of compounds containing 4-hydroxythiobenzamide moiety. Novel hybrid compounds, designed as multitarget cardioprotective agents, have been synthesized, combining the adenine nucleus with a hydrogen sulfide slow-releasing moiety. These compounds have shown promise in reducing infarct size and enhancing cardioprotection, signifying the potential of 3-Hydroxythiobenzamide derivatives in cardiovascular therapies (Lougiakis et al., 2016).

Methodological Studies

Studies have focused on the synthesis and methodological aspects of 3-Hydroxythiobenzamide and its derivatives. Research into the synthesis and conversion of 3-(2-Hydroxythiobenzamido)benzo[b]furans has presented simple methods for introducing specific residues at the nitrogen atom of 2-hydroxythiobenzamide. These methodological advancements are crucial for the development of new pharmaceuticals and compounds with specific biological activities (Briel, 2005).

Imaging and Diagnostic Applications

Hydroxyurea, a derivative of hydroxythiobenzamide, has been explored for its potential in imaging and diagnostic applications. Studies involving the radiolabeling of hydroxyurea with (99m)Tc(CO)3core have shown high radiolabeling yield and stability, indicating its potential as an imaging agent for various neoplastic diseases. The incorporation of these radiolabeled compounds in cell lines suggests their applicability in diagnostic imaging and targeted therapy (Yılmaz et al., 2016).

Safety And Hazards

Safety data for 3-Hydroxythiobenzamide suggests that it should be handled with care. Precautions include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHGRWUQGTNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374749
Record name 3-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythiobenzamide

CAS RN

104317-54-6
Record name 3-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure used for the preparation of 3a was repeated with 3-hydroxybenzonitrile (5.48 g, 46.1 mmol), (EtO)2P(S)SH (7.72 mL, 46.1 mmol) and water (9.2 mL) at 80° C. for 36 hr to give 3d (4.04 g, 57%) as a yellow solid after chromatographic purification on silica gel (gradient EtOAc/CH2Cl2 :6-12%) and crystallization from EtOAc/hexane. mp 139.0°-140.0° C.; IR (KBr) 3340, 3280, 3165, 1629, 1590, 1462 cm-1 ; 1H NMR (DMSO-d6) δ86.83 (1H, br d, J=7.0 Hz, Ar), 7.10-7.25 (2H, m, Ar), 7.27 (1H, s, Ar), 9.33 (1H, br s, NH), 9.58 (1H, s, OH), 9.72 (1H, br s, NH); FDMS m/z 153 (M+); Anal. Calcd for C7H7NOS: C, 54.88; H, 4.60; N, 9.14. Found: C, 55.01; H, 4.53; N, 9.02.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MH Griffiths, JA Moss, JA Rose, DE Hathway - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
… The stability of 2,6-dichloro3-hydroxythiobenzamide to boiling 6 N-hydrochloric acid, and its absence from the hydrolysed urines of animals dosed with Prefix, is strong evidence that …
Number of citations: 45 www.ncbi.nlm.nih.gov
E Bey, S Marchais-Oberwinkler, R Werth… - Journal of medicinal …, 2008 - ACS Publications
… A solution of 4-methoxythiobenzamide (10ii) (318 mg, 1.90 mmol, 1 equiv.) in DMSO was heated for 8 h at 38 C with 3-hydroxythiobenzamide (11i) (290 mg, 1.90 mmol, 1 equiv.) and …
Number of citations: 130 pubs.acs.org
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu
E Bey, S Marchais-Oberwinkler, R Werth… - Development of a New …, 2008 - core.ac.uk
… A solution of 3-hydroxythiobenzamide (100 mg, 0.17 mmol, 2 eq) in DMSO (10 ml) was stirred for 5 h at rt with 3 ml concentrated chlorhydric acid. The crude mixture was poured into …
Number of citations: 3 core.ac.uk

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